molecular formula C12H15N3S B2909045 1'H-spiro[piperidine-4,2'-quinazoline]-4'-thiol CAS No. 1326871-48-0

1'H-spiro[piperidine-4,2'-quinazoline]-4'-thiol

Cat. No.: B2909045
CAS No.: 1326871-48-0
M. Wt: 233.33
InChI Key: OOBKHDIIVZVVHU-UHFFFAOYSA-N
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Description

1'H-Spiro[piperidine-4,2'-quinazoline]-4'-thiol is a structurally complex heterocyclic compound featuring a spirocyclic core that combines a piperidine ring fused to a quinazoline scaffold via a shared spiro carbon atom. Spirocyclic compounds like this are prized in drug discovery for their conformational rigidity, which enhances target binding specificity and metabolic stability .

Properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c16-11-9-3-1-2-4-10(9)14-12(15-11)5-7-13-8-6-12/h1-4,13-14H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBKHDIIVZVVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC3=CC=CC=C3C(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’H-spiro[piperidine-4,2’-quinazoline]-4’-thiol typically involves multicomponent reactions that combine various starting materials under specific conditions. One common synthetic route includes the reaction of isatoic anhydride with primary amines and other reagents in the presence of catalysts such as β-cyclodextrin in an aqueous medium . The reaction conditions often involve moderate temperatures and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

1’H-spiro[piperidine-4,2’-quinazoline]-4’-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form, altering the compound’s electronic properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 1’H-spiro[piperidine-4,2’-quinazoline]-4’-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function . The pathways involved in its biological effects include modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Key Features:

  • Thiol Functionalization : The 4'-thiol group enables nucleophilic interactions, disulfide bond formation, and metal chelation, distinguishing it from oxygenated analogs (e.g., 4'-hydroxy or 4'-keto derivatives) .
  • Synthetic Accessibility : The compound can be synthesized via thiolation of hydroxyquinazoline intermediates using phosphorus pentasulfide (P₂S₅) in pyridine, as demonstrated in analogous systems .

Structural Analogues with Varied Substituents

Table 1: Substituent Variations in Spiroquinazoline Derivatives
Compound Name Substituent(s) Key Properties/Applications References
1'H-Spiro[piperidine-4,2'-quinazoline]-4'-thiol 4'-SH High nucleophilicity; potential enzyme inhibition via cysteine targeting
1'H-Spiro[piperidine-4,2'-quinazolin]-4'-one 4'-C=O (keto) Reduced reactivity; common in kinase inhibitors
6'-Fluoro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'-one 6'-F, 1'-ethyl, 4'-C=O Enhanced lipophilicity; experimental anticancer activity
1'H-Spiro[cyclopentane-1,2'-quinazoline]-4'-thiol Cyclopentane ring Altered ring strain; potential CNS activity

Key Observations :

  • Thiol vs. Keto Groups : The 4'-thiol derivative exhibits higher chemical reactivity compared to the 4'-keto analog, making it suitable for covalent drug design (e.g., irreversible enzyme inhibitors) .
  • Fluorine Substitution : Fluorine at the 6'-position (e.g., DB08750 in ) enhances metabolic stability and bioavailability, a feature absent in the thiol variant .

Pharmacological and Chemical Properties

Critical Differences :

  • Solubility : The thiol derivative’s poor aqueous solubility may limit bioavailability, necessitating formulation adjustments .
  • Target Engagement : The 4'-thiol group may target cysteine-dependent enzymes (e.g., deubiquitinases), whereas keto derivatives often inhibit ATP-binding pockets in kinases .

Biological Activity

1'H-spiro[piperidine-4,2'-quinazoline]-4'-thiol is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The spiro configuration combined with a quinazoline moiety presents intriguing possibilities for therapeutic applications, particularly in oncology and neuroinflammation.

Chemical Structure and Properties

The compound features a spiro structure that integrates a piperidine ring with a quinazoline framework. This unique arrangement is believed to influence its biological activity significantly. The molecular formula and weight are essential for understanding its pharmacokinetic properties, although specific values were not detailed in the available literature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of spiro compounds have demonstrated significant cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cells. In one study, a related compound exhibited half-maximal inhibitory concentration (IC50) values ranging from 0.701 to 0.825 μM, indicating potent antiproliferative effects .

The mechanism of action appears to involve apoptosis induction , with significant increases in apoptotic indexes compared to standard treatments like gemcitabine . Additionally, these compounds have shown the ability to inhibit cell migration, an important factor in cancer metastasis.

Neuroinflammation

This compound may also play a role in modulating neuroinflammatory responses. Inducible nitric oxide synthase (iNOS) is a critical player in neuroinflammation, and compounds targeting iNOS can potentially mitigate neurodegenerative diseases . This suggests that the compound could be explored for therapeutic strategies aimed at neuroinflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of spiro compounds often correlates with their structural features. SAR studies indicate that modifications in the piperidine or quinazoline components can enhance or diminish activity. For example, variations in substituents on the nitrogen atoms or the thiol group can significantly impact potency and selectivity against cancer cell lines .

Case Studies

  • Pancreatic Cancer Study : A study involving spiro derivatives showed that treatment with these compounds resulted in higher apoptotic rates compared to gemcitabine, suggesting a promising alternative for resistant cancer types .
  • Neuroinflammation Model : In models assessing neuroinflammatory responses, compounds targeting iNOS demonstrated reduced inflammatory markers, indicating potential for treating conditions like Alzheimer's disease .

Data Summary

Biological ActivityIC50 (μM)Mechanism of ActionReference
Cytotoxicity0.701 - 0.825Induction of apoptosis
Migration InhibitionNot specifiedInhibition of cell migration
NeuroinflammationNot specifiediNOS modulation

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